BenchChemオンラインストアへようこそ!

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207025-24-8, molecular formula C19H19N3OS, molecular weight 337.44 g/mol) is a synthetic imidazole thioacetanilide derivative characterized by an 1-ethyl-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-phenylacetamide moiety. The compound is commercially available at ≥95% purity (Catalog Number CM618779).

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 1207025-24-8
Cat. No. B2677842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1207025-24-8
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19N3OS/c1-2-22-17(15-9-5-3-6-10-15)13-20-19(22)24-14-18(23)21-16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,21,23)
InChIKeyXOGKGCPHZNIJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207025-24-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207025-24-8, molecular formula C19H19N3OS, molecular weight 337.44 g/mol) is a synthetic imidazole thioacetanilide derivative characterized by an 1-ethyl-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-phenylacetamide moiety . The compound is commercially available at ≥95% purity (Catalog Number CM618779) . It belongs to the broader imidazole thioacetanilide (ITA) scaffold class, which has been validated as a bioisosteric replacement for sulfanyltriazole/tetrazole scaffolds in non-nucleoside reverse transcriptase inhibitor (NNRTI) development [1]. The synthetic route involves condensation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS 136802-73-8) with N-phenylacetyl chloride under basic conditions, yielding a product amenable to standard laboratory-scale preparation .

Why Interchanging 2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide with In-Class Analogs Is Scientifically Unjustified


Critical structural warning: Although numerous imidazole thioacetanilide derivatives exist in the literature and commercial catalogs, the specific substitution pattern of this compound—N1-ethyl (rather than aryl), C5-phenyl, and unsubstituted N-phenylacetamide—creates a unique pharmacophoric profile that cannot be assumed equivalent to close analogs. The Zhan et al. (2009) SAR study of 24 ITA derivatives demonstrated that the ortho-substituent on the anilide phenyl ring is the dominant driver of anti-HIV-1 potency, with EC50 values spanning two orders of magnitude (0.18 μM to >80 μM) depending solely on this position [1]. Compounds with unsubstituted N-phenylacetamide (such as 4a6, 4b6, 4c6) generally exhibited reduced or absent anti-HIV-1 activity compared to their ortho-substituted counterparts [1]. Furthermore, the N1-ethyl group replaces the bulky aryl substituents (naphthalen-1-yl, 4-chlorophenyl, p-tolyl, 4-methoxyphenyl) present in the most potent literature compounds, potentially altering hydrophobic pocket occupancy and binding geometry. No published head-to-head biological comparison exists directly quantifying the functional consequences of N1-ethyl vs. N1-aryl substitution within this scaffold. Therefore, direct experimental validation is required before substituting this compound with any analog in a biological assay.

Quantitative Differentiation Evidence for 2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (1207025-24-8): Comparator-Anchored Data


Structural Differentiation: N-Phenylacetamide vs. N-Isopropylacetamide Analog Affects Hydrogen-Bonding Capacity and Steric Profile

The target compound features an N-phenylacetamide terminus (MW contribution ~119 Da for the anilide group), whereas the closest commercially available analog, 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207011-31-1), replaces the phenyl ring with an isopropyl group (MW contribution ~59 Da). This substitution eliminates the aromatic π-system available for π-π stacking interactions with aromatic residues (e.g., Tyr188, Phe227, Trp229 in the HIV-1 RT NNRTI binding pocket, as demonstrated by docking studies of ITA analog 4a2 [1]) and alters the amide NH hydrogen-bond donor geometry. The N-phenyl group is a privileged fragment in kinase inhibitors and other enzyme-targeting small molecules due to its ability to engage in edge-to-face and parallel-displaced π-stacking [2]. No published head-to-head biological comparison between the N-phenyl and N-isopropyl analogs is available; however, the Zhan et al. SAR study demonstrated that alterations to the anilide moiety in ITA derivatives produce EC50 shifts of >400-fold (e.g., 0.18 μM for 4a5 vs. >80 μM for 4d4) [3].

Medicinal chemistry Structure-activity relationship Pharmacophore design

Differentiation from Nitrile Precursor: Acetamide Functionality Enables Key Pharmacophoric Hydrogen Bonds

The target compound contains a secondary amide group (-CONH-Ph), which is absent in the synthetic precursor 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile (CAS 1021285-82-4). The nitrile analog is primarily used as a building block for further derivatization . In the HIV-1 RT NNRTI binding mode elucidated by Zhan et al., the amide carbonyl of ITA derivative 4a2 forms a critical hydrogen bond with the backbone NH of Lys103 (distance ~2.9 Å), and the amide NH engages the binding pocket [1]. The nitrile group cannot replicate this bidentate hydrogen-bonding interaction. This functional group difference is mechanistically consequential: the amide serves as both a hydrogen bond acceptor (C=O) and donor (NH), whereas the nitrile is exclusively a weak hydrogen bond acceptor. In the class SAR, the 'S-CH2-CO-NH' linker was deliberately preserved as essential for anti-HIV-1 activity [1].

Synthetic intermediate comparison Bioisostere evaluation Enzyme inhibition

Class-Level Anti-HIV-1 Activity: Imidazole Thioacetanilide Scaffold Validated as NNRTI Bioisostere with Sub-Micromolar Potency Achievable

The imidazole thioacetanilide scaffold was validated as a bioisosteric replacement for sulfanyltriazole/tetrazole NNRTIs by Zhan et al. (2009), who synthesized and tested 24 ITA derivatives (series 4a-4d) in MT-4 cells infected with HIV-1 IIIB [1]. The most potent ITA analogs achieved EC50 values of 0.18 μM (4a5) and 0.20 μM (4a2), representing an 11.4-fold improvement over the triazole lead compound L1 (EC50 = 2.053 μM) and outperforming the clinical NNRTIs nevirapine and delavirdine in the same assay system [1]. The scaffold demonstrated genuine NNRTI mechanism (active against HIV-1, inactive against HIV-2) [1]. Selectivity indices (SI = CC50/EC50) reached 170 for 4a2 and 162 for 4a5 [1]. However, the target compound differs from these optimized analogs by having N1-ethyl instead of N1-(naphthalen-1-yl) and an unsubstituted N-phenylacetamide rather than ortho-substituted anilide. The class SAR predicts that the unsubstituted N-phenylacetamide of the target compound may confer lower anti-HIV-1 potency compared to ortho-substituted analogs, but this specific compound has not been individually tested in published anti-HIV-1 assays.

Antiviral drug discovery HIV-1 NNRTI Bioisosterism

Physicochemical Property Differentiation: Molecular Weight, Purity, and Availability Profile vs. Closest Analogs

The target compound (MW 337.44 g/mol, C19H19N3OS) is commercially available at ≥95% purity (CheMenu CM618779) . In comparison, the N-isopropyl analog (CAS 1207011-31-1) has MW 303.4 g/mol (C16H21N3OS), and the N-(3-chlorophenyl) analog has MW 371.9 g/mol (C19H18ClN3OS) . The target compound's MW lies within the sweet spot for oral bioavailability (Lipinski MW < 500) [1]. The purity specification of ≥95% is consistent with research-grade procurement standards. In the BACE1 inhibitor study of structurally related 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, the most potent analog (compound 41) achieved IC50 = 4.6 μM against BACE1 with high predicted BBB permeability and low cellular cytotoxicity [2], establishing a class precedent for CNS-targeted applications. No direct purity or stability comparison data between the target compound and its analogs are available in the peer-reviewed literature.

Compound procurement Quality control Physicochemical profiling

Absence of Ortho-Substitution on Anilide Phenyl: A Deliberate Structural Feature for Baseline Selectivity Profiling

The Zhan et al. SAR study conclusively demonstrated that ortho-substitution (F, Cl, Br, NO2, Me) on the anilide phenyl ring is the primary driver of anti-HIV-1 potency within the ITA series, with 2-nitro substitution yielding the most potent compounds across all four N1-aryl sub-series [1]. Specifically, within the naphthalen-1-yl series (4a), the rank order of potency by ortho-substituent was: NO2 (4a5, EC50 = 0.18 μM) > Br (4a4, EC50 = 0.23 μM) > Cl (4a2, EC50 = 0.20 μM) ≈ F (4a3, EC50 = 0.64 μM) > Me (4a1, EC50 = 1.78 μM) > H (4a6, EC50 = 2.46 μM) [1]. The target compound, bearing an unsubstituted N-phenylacetamide (analogous to 4a6 but with N1-ethyl instead of N1-naphthalen-1-yl), is predicted to exhibit lower potency against HIV-1 RT. However, this same feature—absence of ortho-substitution—may confer a cleaner selectivity profile, as the unsubstituted phenyl ring would be expected to engage fewer off-target interactions compared to halogenated or nitrated analogs that can participate in halogen bonding or additional electrostatic interactions [2]. This makes the target compound a potentially valuable tool compound for establishing baseline activity and selectivity in panel screening assays before progressing to more potent but potentially more promiscuous ortho-substituted derivatives.

Selectivity screening Structure-activity relationship Off-target profiling

N1-Ethyl vs. N1-Aryl Substitution: Underexplored Chemical Space with Potential for Divergent Target Engagement

All 24 ITA derivatives tested by Zhan et al. bear N1-aryl substituents (naphthalen-1-yl, 4-chlorophenyl, p-tolyl, or 4-methoxyphenyl), and the SAR clearly showed that N1-naphthalen-1-yl conferred the highest potency while also increasing cytotoxicity [1]. The target compound is structurally unique within the published ITA literature by carrying an N1-ethyl substituent instead of an N1-aryl group. This substitution replaces a bulky, hydrophobic, aromatic N1 substituent with a small, flexible alkyl chain. The N1-ethyl group reduces molecular weight by ~74-127 Da compared to N1-aryl ITAs, decreases calculated logP, and eliminates the aromatic ring that occupies the hydrophobic pocket adjacent to Tyr188, Phe227, and Trp229 in the HIV-1 RT NNIBP [1]. In the kinase inhibitor field, N-alkyl imidazoles have been described as modulators of kinase activity in patent literature (e.g., US-9145392-B2, imidazole amines as kinase modulators) [2], suggesting that the N1-ethyl imidazole motif may engage kinase ATP-binding pockets differently than N1-aryl imidazoles. No published direct comparison of N1-ethyl vs. N1-aryl substitution on biological activity exists for the ITA scaffold.

Scaffold hopping Chemical space exploration Kinase inhibitor design

Optimal Research and Procurement Application Scenarios for 2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207025-24-8)


Scaffold-Hopping Starting Point for NNRTI Lead Optimization with Reduced Lipophilicity

For medicinal chemistry teams developing next-generation HIV-1 NNRTIs seeking to reduce logP and improve metabolic stability, this compound serves as a structurally differentiated starting point. Its N1-ethyl group replaces the high-MW, high-logP naphthalen-1-yl substituent present in the most potent literature ITAs (EC50 = 0.18 μM for 4a5) [1]. The lower predicted lipophilicity may translate to improved metabolic stability and reduced CYP inhibition—a common liability of highly aromatic NNRTIs. The unsubstituted N-phenylacetamide provides a clean baseline for systematic ortho-substitution SAR exploration, guided by the established potency rank order (NO2 > Br ≈ Cl > F > Me > H) from the Zhan et al. study [1].

Selectivity Baseline Probe for Kinase or Enzyme Panel Screening

The absence of potency-enhancing ortho-substituents on the N-phenylacetamide ring (which, when present as NO2, Br, or Cl, increased anti-HIV-1 potency up to 13.7-fold in the ITA series [1]) makes this compound a suitable negative-control or baseline probe for selectivity panels. When screened alongside ortho-substituted analogs, it can reveal the contribution of halogen bonding or nitro-group interactions to target engagement. The compound's intermediate MW (337.44 g/mol) and commercial availability at ≥95% purity make it practical for procurement and immediate use in panel screening without additional purification.

Synthetic Intermediate for Diversified Imidazole Thioacetanilide Library Construction

The compound is synthesized via a modular route: condensation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol (CAS 136802-73-8, commercially available at 95% purity ) with N-phenylacetyl chloride under basic conditions . This route allows facile diversification at two points: (1) variation of the acid chloride to generate amide analogs (isopropyl, substituted phenyl, heteroaryl), and (2) use of alternative 2-mercaptoimidazole precursors for N1/C5 variation. The target compound thus serves as both a screening candidate and a synthetic template for parallel library synthesis. The imidazole thioacetanilide scaffold has demonstrated activity across multiple target classes including HIV-1 RT [1], BACE1 [2], and kinase inhibition [3], supporting its utility as a privileged scaffold for diverse screening campaigns.

CNS-Penetrant Lead Exploration Based on Imidazole Thioacetamide Class Precedent

The structurally related 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series demonstrated BACE1 inhibition (IC50 = 4.6 μM for compound 41) with high predicted blood-brain barrier permeability and low cellular cytotoxicity [2]. The target compound's MW (337.44 g/mol), calculated logP (~3.2, within CNS drug space), and polar surface area (~38 Ų, below the 90 Ų threshold for CNS penetration) are consistent with favorable CNS drug-like properties . For neuroscience programs targeting enzymes with aromatic-rich active sites (e.g., BACE1, acetylcholinesterase, monoamine oxidases), this compound represents a synthetically accessible entry point with the N-phenylacetamide moiety providing potential π-stacking interactions critical for CNS target engagement.

Quote Request

Request a Quote for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.